molecular formula C5H7BrO2 B7823298 Methyl-2-bromo-2-butenoate

Methyl-2-bromo-2-butenoate

Cat. No. B7823298
M. Wt: 179.01 g/mol
InChI Key: DMKWWKUPZZAUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-2-bromo-2-butenoate is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-2-bromo-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-2-bromo-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl-2-bromo-2-butenoate is involved in various chemical synthesis processes and reaction studies. For instance, Korhonen, Pitkänen, and Korvola (1982) studied the addition of chlorine, bromine, and bromine chloride to trans methyl 2-butenoate, demonstrating regioselectivity and reaction mechanisms related to bromonium ion ring-opening, which were identified by MS, 1H, and 13C NMR (Korhonen, I., Pitkänen, M., & Korvola, J., 1982). Similarly, Zhang, Shen, and Lu (2018) described cycloaddition reactions between methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate and various 2-tosylacetamides, leading to the formation of trifluoromethylated pyroglutamates and 2-pyridones derivatives, suggesting a ring-closure mechanism for these reactions (Zhang, H., Shen, W., & Lu, L., 2018).

Rationalization of Regioselectivity

The compound is also used to understand and rationalize regioselectivity patterns in chemical reactions. Kaye and Robinson (1998) conducted a 1H NMR study of reactions of methyl 2-(bromomethyl)-2-butenoate with the sodium enolate of methyl 2-methyl-3-oxobutanoate, which helped rationalize the observed, solvent-dependent regioselectivity in terms of addition-elimination sequences (Kaye, P. T., & Robinson, R., 1998).

Synthesis of Specific Chemical Compounds

The chemical is utilized in the synthesis of specific compounds. For example, Fen-er (2005) described the synthesis of (E)-4-bromo-3-methyl-2-butenoic acid from 3-methyl-2-butenoic acid, highlighting the process and yield of the product (Fen-er, C., 2005). Ning (2002) discussed the preparation and application of Ethyl 4-Bromo-2-butenoate, a medicine intermediate, which was prepared using 2-butenoic acid as the main raw material through esterification and bromination reactions (Ning, W., 2002).

properties

IUPAC Name

methyl 2-bromobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKWWKUPZZAUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938795
Record name Methyl 2-bromobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromocrotonate

CAS RN

17642-18-1
Record name 2-Butenoic acid, 2-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17642-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017642181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-bromobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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